1-(1-Hydroxycyclobutyl)cyclobutane-1-carboxylic acid
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Overview
Description
1-(1-Hydroxycyclobutyl)cyclobutane-1-carboxylic acid is a unique organic compound characterized by its cyclobutane ring structure with a hydroxyl group and a carboxylic acid group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Hydroxycyclobutyl)cyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of cyclobutanone with a suitable carboxylating agent in the presence of a catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Hydroxycyclobutyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
1-(1-Hydroxycyclobutyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(1-Hydroxycyclobutyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
- 1-Hydroxycyclobutane-1-carboxylic acid
- Cyclobutane-1,1-dicarboxylic acid
- Cyclobutanone derivatives
Uniqueness: 1-(1-Hydroxycyclobutyl)cyclobutane-1-carboxylic acid is unique due to its dual functional groups (hydroxyl and carboxylic acid) on a cyclobutane ring. This combination imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C9H14O3 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1-(1-hydroxycyclobutyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O3/c10-7(11)8(3-1-4-8)9(12)5-2-6-9/h12H,1-6H2,(H,10,11) |
InChI Key |
NSIBCHWYWKBWKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C(=O)O)C2(CCC2)O |
Origin of Product |
United States |
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